molecular formula C17H19N3O3 B13365549 2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

Cat. No.: B13365549
M. Wt: 313.35 g/mol
InChI Key: SNTKPJXZHJBXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a complex organic compound featuring a quinoline and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring, followed by the introduction of the pyrrole moiety through a series of substitution and condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a part of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid
  • 7-fluoro-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid
  • 2-methyl-4-oxo-1,4-dihydro-8-quinolinecarboxylic acid

Uniqueness

What sets 2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide apart from similar compounds is its unique combination of the quinoline and pyrrole moieties. This structural feature may confer distinct biochemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]-N-(2-pyrrol-1-ylethyl)acetamide

InChI

InChI=1S/C17H19N3O3/c21-16-6-4-13-3-5-14(11-15(13)19-16)23-12-17(22)18-7-10-20-8-1-2-9-20/h1-3,5,8-9,11H,4,6-7,10,12H2,(H,18,22)(H,19,21)

InChI Key

SNTKPJXZHJBXGT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCCN3C=CC=C3

Origin of Product

United States

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